molecular formula C10H12N2O4S B14829625 N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide

Cat. No.: B14829625
M. Wt: 256.28 g/mol
InChI Key: XLNZEDCBPYCONH-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-formylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-5-4-9(8(6-13)11-10)16-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,12)

InChI Key

XLNZEDCBPYCONH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the formyl group is added via a formylation reaction. The methanesulfonamide group is attached using sulfonamide chemistry. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-6-formylpyridin-2-YL)methanesulfonamide can be compared with similar compounds like:

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